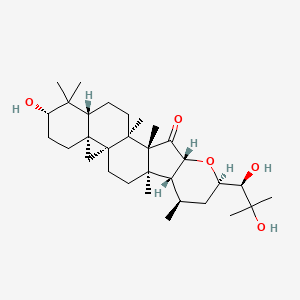
(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, followed by purification using chromatographic techniques. The compound is then subjected to further chemical modifications to achieve the desired structure and purity .
Chemical Reactions Analysis
Types of Reactions
(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in cell proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cycloartane triterpenoids: A class of compounds with similar structures and biological activities.
Dammarane triterpenoids: Another class of triterpenoids with distinct structural features.
Uniqueness
(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one is unique due to its specific epoxy and hydroxyl group arrangement, which contributes to its distinct biological activities . Its ability to modulate multiple signaling pathways sets it apart from other similar compounds .
Biological Activity
(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one is a lanostane-type triterpenoid known for its diverse biological activities. This compound is derived from various natural sources, particularly fungi and higher plants. Its structural features contribute to its pharmacological potential, including anti-inflammatory, neuroprotective, and cytotoxic activities. This article synthesizes current research findings regarding the biological activity of this compound.
Chemical Structure and Properties
The compound is characterized by its epoxy and hydroxyl functional groups that are pivotal in determining its biological activity. The lanostane skeleton provides a rigid framework that influences the interaction with biological targets.
Anti-inflammatory Activity
Research indicates that lanostane triterpenoids exhibit significant anti-inflammatory properties. For example:
- Inhibition of COX Enzymes : Several studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for various lanostane derivatives range from 0.087 to 1.15 μM .
- Nitric Oxide Production : The compound has been shown to reduce nitric oxide production in LPS-stimulated RAW 264.7 cells, indicating a potential mechanism for its anti-inflammatory effects .
Neuroprotective Effects
Lanostane triterpenoids have also been studied for their neuroprotective properties:
- Neurotrophic Activity : Compounds derived from fungi such as Laetiporus sulphureus have shown the ability to enhance the expression of neurotrophic factors like BDNF and NGF in neuronal cell lines . This suggests that this compound may promote neuronal survival and growth.
Study on Inflammatory Response
A detailed investigation into the anti-inflammatory effects of lanostane triterpenoids revealed that specific compounds significantly inhibited NO production with varying IC50 values:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Fomitopinic Acid A | 0.15 | COX-2 Inhibition |
| Coriacoic Acid A | 49.43 | iNOS Inhibition |
| Poricoic Acid C | 18.12 | COX-2 and iNOS Inhibition |
These results highlight the potential of this compound in developing anti-inflammatory therapies .
Neuroprotective Study
In a study assessing neurotrophic effects on PC12 cells:
- The compound was tested alongside nerve growth factor (NGF) to evaluate neurite outgrowth.
- Results indicated significant enhancement in neurite length and branching when treated with both NGF and the triterpenoid .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By downregulating NF-kB signaling pathways.
- Reduction of Oxidative Stress : Through modulation of reactive oxygen species (ROS) levels in neuronal cells .
- Regulation of Neurotrophic Factors : Enhancing the expression of BDNF and NGF which are crucial for neuronal health .
Properties
Molecular Formula |
C31H50O5 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(1R,4R,5R,6R,8R,10R,12R,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,13,17,17-hexamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one |
InChI |
InChI=1S/C31H50O5/c1-17-15-18(23(33)26(4,5)35)36-22-21(17)27(6)13-14-31-16-30(31)12-10-20(32)25(2,3)19(30)9-11-28(31,7)29(27,8)24(22)34/h17-23,32-33,35H,9-16H2,1-8H3/t17-,18-,19+,20+,21+,22-,23-,27-,28+,29-,30-,31+/m1/s1 |
InChI Key |
FETRCJACRDKNIS-SGAKENCKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](O[C@@H]2[C@H]1[C@]3(CC[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@]5([C@@]3(C2=O)C)C)(C)C)O)C)[C@H](C(C)(C)O)O |
Canonical SMILES |
CC1CC(OC2C1C3(CCC45CC46CCC(C(C6CCC5(C3(C2=O)C)C)(C)C)O)C)C(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















